molecular formula C12H10O4 B13930801 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- CAS No. 303732-57-2

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-

Cat. No.: B13930801
CAS No.: 303732-57-2
M. Wt: 218.20 g/mol
InChI Key: GVGQCCXRDGHGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- is an organic compound with the molecular formula C12H10O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a methoxy group attached to the naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, resulting in 2-aminonaphthalene.

    Diazotization and Hydrolysis: The amino group is diazotized and then hydrolyzed to form 2-naphthol.

    Methoxylation: 2-naphthol is then methoxylated to introduce the methoxy group at the 4-position.

    Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products

    Oxidation: Products include 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-ketone.

    Reduction: Products include 2-naphthalenemethanol, 5-hydroxy-4-methoxy-.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, propyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- is unique due to its specific substitution pattern on the naphthalene ring. The presence of both hydroxyl and methoxy groups in specific positions enhances its reactivity and potential applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-hydroxy-4-methoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-10-6-8(12(14)15)5-7-3-2-4-9(13)11(7)10/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQCCXRDGHGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444377
Record name 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303732-57-2
Record name 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.